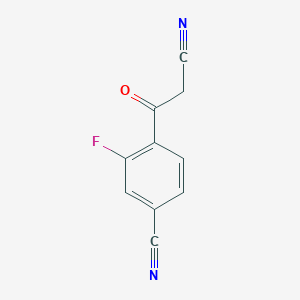

4-Cyano-2-fluorobenzoylacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5FN2O |

|---|---|

Molecular Weight |

188.16 g/mol |

IUPAC Name |

4-(2-cyanoacetyl)-3-fluorobenzonitrile |

InChI |

InChI=1S/C10H5FN2O/c11-9-5-7(6-13)1-2-8(9)10(14)3-4-12/h1-2,5H,3H2 |

InChI Key |

PMMUWMQXQRMWAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 4 Cyano 2 Fluorobenzoylacetonitrile

Conventional Synthetic Pathways

Traditional methods for synthesizing benzoylacetonitrile (B15868) derivatives, including the title compound, often rely on well-established reactions such as acylations, couplings, and condensations.

Acylation reactions provide a direct route to forming the ketone functionality of benzoylacetonitriles. One such method involves the Friedel-Crafts acylation of a halogenated aromatic compound. For the synthesis of a related compound, 4-fluorobenzoylacetonitrile (B105857), a patented method describes the reaction of fluorobenzene (B45895) with malononitrile (B47326) in the presence of trifluoromethanesulfonic acid google.com. This approach utilizes the halogenated arene as a foundational block, acylating it to introduce the desired side chain. The reaction proceeds at elevated temperatures (70-80 °C) over several hours in a solvent like chloroform (B151607) google.com.

Another strategy involves the condensation of an aromatic nitrile with acetonitrile (B52724). ntnu.no This pathway is a viable route to various benzoylacetonitriles and demonstrates the versatility of nitriles as building blocks in forming carbon-carbon bonds.

Oxidative cross-coupling presents a more modern conventional approach. A documented synthesis of 4-fluorobenzoylacetonitrile, an analog of the title compound, utilizes this method. mdpi.com The process involves the reaction of 4-fluorobenzyl alcohol with an excess of acetonitrile. This reaction is facilitated by a copper chloride (CuCl₂) catalyst and potassium hydroxide (B78521) (KOH) in a dimethylacetamide (DMA) solvent, using molecular oxygen as the oxidant. mdpi.com The reaction proceeds at room temperature over 12 hours, showcasing an effective way to form the keto-nitrile structure from an alcohol precursor. mdpi.com

The Claisen condensation is a fundamental reaction for synthesizing β-ketonitriles, also known as benzoylacetonitriles. researchgate.net This reaction typically involves the condensation of an ester with a compound containing an active methylene (B1212753) group, like acetonitrile. A more direct application for synthesizing the target compound would involve the condensation of a suitably substituted benzoyl halide, such as 4-cyano-2-fluorobenzoyl chloride, with the enolate of acetonitrile. This method directly links the benzoyl group to the acetonitrile moiety, forming the desired product. The reaction of various benzoylacetonitriles can be achieved through the base-catalyzed reaction of the parent benzoylacetonitrile with acetonitrile itself, leading to more complex structures. beilstein-journals.org

Table 1: Comparison of Conventional Synthetic Pathways for Benzoylacetonitrile Derivatives

| Synthetic Pathway | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Reference |

| Acylation Reaction | Fluorobenzene, Malononitrile | Trifluoromethanesulfonic acid | 70-80 °C, 8-12 h, Chloroform | google.com |

| Oxidative Cross-Coupling | 4-Fluorobenzyl alcohol, Acetonitrile | CuCl₂, KOH, O₂ | Room Temperature, 12 h, DMA | mdpi.com |

| Condensation Reaction | Benzoyl Halide, Acetonitrile | Base (e.g., Sodium ethoxide) | Varies (e.g., Reflux in ethanol) | ntnu.noresearchgate.net |

Green Chemistry Principles in the Synthesis of 4-Cyano-2-fluorobenzoylacetonitrile and its Analogs

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles to synthetic design. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. ufl.edusekisuidiagnostics.com

Atom economy, a core principle of green chemistry developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.orgskpharmteco.comacs.org Reactions with high atom economy generate minimal waste, making them more sustainable and economically viable. primescholars.comnih.gov

Table 2: Illustrative Atom Economy for Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Key Feature | Reference |

| Addition | A + B → C | 100% | All reactant atoms are in the product. | wikipedia.orgnih.gov |

| Substitution | A + B → C + D | < 100% | Produces stoichiometric byproduct D. | acs.orgnih.gov |

| Elimination | A → B + C | < 100% | Splits one molecule into two, creating byproduct C. | nih.gov |

| Rearrangement | A → B | 100% | Atoms are reorganized within the molecule. | taylorfrancis.com |

This table provides a generalized view of atom economy based on reaction types.

Another key aspect of green chemistry is the reduction or elimination of hazardous solvents. ufl.edusekisuidiagnostics.com Many organic reactions rely on volatile organic solvents, which can pose environmental and health risks. To mitigate this, research focuses on alternative reaction media.

Environmentally Benign Solvents: The use of safer solvents like water or glycerol (B35011) is a significant step toward greener synthesis. bdu.ac.inscirp.org For instance, an improved synthesis of 2-cyanomethyl-4-phenylthiazoles was achieved using microwave irradiation in glycerol, which is a non-toxic, biodegradable solvent. scirp.org This approach not only avoids hazardous solvents but can also accelerate reaction times.

Solvent-Free Conditions: An even more sustainable approach is to conduct reactions without any solvent. bdu.ac.in Mechanochemistry, often performed using ball milling, has emerged as a powerful technique for solvent-free synthesis. rsc.org This method can reduce waste and sometimes enables reactions that are difficult to achieve in solution. rsc.org Applying these solvent-free or benign-solvent conditions to the synthesis of this compound could significantly improve the environmental profile of the process by minimizing waste and avoiding the use of harmful substances. scirp.orgrsc.org

Microwave-Assisted Synthetic Enhancements

The application of microwave irradiation in organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and reduced reaction times compared to conventional heating methods. alliedacademies.orgajchem-a.comoatext.com This approach, a cornerstone of green chemistry, leverages the ability of polar molecules and ions within a reaction mixture to convert electromagnetic energy into heat rapidly and efficiently. oatext.comderpharmachemica.com While specific research detailing the microwave-assisted synthesis of this compound is not extensively documented in peer-reviewed literature, the principles and observed benefits in analogous syntheses, particularly those involving benzoylacetonitriles and Claisen condensations, provide a strong basis for evaluating potential enhancements.

The synthesis of benzoylacetonitrile derivatives typically involves a Claisen condensation reaction. In the case of this compound, this would likely proceed via the condensation of a suitable 4-cyano-2-fluorobenzoate ester with acetonitrile in the presence of a strong base. Microwave irradiation has been shown to significantly improve the outcomes of condensation reactions. scholarsresearchlibrary.comnih.gov The primary advantages stem from rapid, uniform heating of the reaction mixture, which can overcome the high activation energies often associated with these transformations and minimize the formation of side products that can occur during prolonged heating. alliedacademies.orgajchem-a.com

Detailed Research Findings

Studies on related heterocyclic and chalcone (B49325) syntheses starting from substituted benzoylacetonitriles consistently demonstrate the superiority of microwave-assisted protocols. For instance, the cyclocondensation of substituted benzoylacetonitriles to form pyrazole (B372694) derivatives under microwave irradiation resulted in high yields (72-82%) with drastically reduced reaction times of just 10 to 15 minutes. alliedacademies.org Conventional heating methods for similar reactions often require several hours to achieve comparable results. mdpi.com

Similarly, Knoevenagel condensations involving benzoylacetonitriles and aromatic aldehydes under microwave irradiation have been completed in as little as 1 to 15 minutes. scholarsresearchlibrary.com These rapid, efficient, and often solvent-free conditions highlight the transformative potential of microwave technology in synthesizing complex molecules. oatext.comcem.com

The enhancements afforded by microwave assistance in condensation reactions can be summarized in the following table, which compares typical outcomes of microwave-assisted synthesis versus conventional heating for analogous benzoylacetonitrile reactions.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |

| Reaction Time | Several hours (e.g., 2-10 hours) | Minutes (e.g., 5-20 minutes) | alliedacademies.orgajchem-a.commdpi.com |

| Reaction Yield | Moderate to Good | Good to Excellent (often >80%) | alliedacademies.orgoatext.com |

| Energy Efficiency | Lower | Higher (localized, rapid heating) | ajchem-a.comoatext.com |

| Side Products | More prevalent due to prolonged heating | Minimized, leading to cleaner reaction profiles | alliedacademies.org |

| Reaction Conditions | Often requires high-boiling point solvents | Can often be performed under solvent-free conditions | oatext.comcem.com |

This table presents generalized data based on findings for reactions involving benzoylacetonitrile derivatives and similar condensation reactions.

Applying these findings to the synthesis of this compound, a microwave-assisted Claisen condensation would be expected to proceed significantly faster than its thermally heated counterpart. The rapid heating would likely lead to a higher yield of the desired β-ketonitrile product by minimizing competing side reactions, such as the self-condensation of acetonitrile or degradation of the starting materials and product. The ability to perform the reaction under controlled, scalable, and reproducible microwave conditions offers a distinct advantage for the efficient production of this valuable chemical intermediate. alliedacademies.org

Reactivity and Mechanistic Understanding of 4 Cyano 2 Fluorobenzoylacetonitrile Transformations

Nucleophilic and Electrophilic Reactivity Profiles

4-Cyano-2-fluorobenzoylacetonitrile is a multifaceted compound whose reactivity is dictated by its three key functional groups: the acetonitrile (B52724) moiety, the fluorine-substituted benzene (B151609) ring, and the benzoyl carbonyl group. tubitak.gov.tr The interplay of these groups governs the molecule's behavior in various chemical transformations.

The most significant feature of the acetonitrile portion of the molecule is the "active methylene" group (-CH₂-). egyankosh.ac.inshivajicollege.ac.in This group is positioned between two strong electron-withdrawing groups: the cyano (-CN) group and the benzoyl carbonyl (C=O) group. This unique positioning significantly increases the acidity of the methylene (B1212753) protons. egyankosh.ac.in

In the presence of a base, one of these protons can be easily removed to form a stabilized carbanion. egyankosh.ac.inshivajicollege.ac.in This carbanion is a potent nucleophile and is central to the synthetic utility of benzoylacetonitriles. tubitak.gov.tr

Key reactions involving the active methylene group include:

Alkylation: The nucleophilic carbanion readily reacts with alkyl halides, leading to the formation of mono- or di-alkylated products. researchgate.netorganic-chemistry.org The extent of alkylation can be controlled by the reaction conditions. researchgate.net

Condensation Reactions: The active methylene group can participate in condensation reactions with aldehydes and ketones. A notable example is the Hantzsch pyridine (B92270) synthesis, which produces substituted pyridines. rsc.org

Cyclization Reactions: Benzoylacetonitriles are valuable precursors for a wide array of heterocyclic compounds. tubitak.gov.trrsc.org For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with urea (B33335) or thiourea (B124793) can lead to pyrimidines. rsc.org

Michael Addition: The carbanion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. rsc.org

The reactivity of various active methylene compounds often follows a predictable trend, with β-diketones generally being more reactive than β-ketoesters and β-ketonitriles like this compound. researchgate.net

Table 1: Reactivity Comparison of Active Methylene Compounds

| Compound Type | General Structure | Relative Reactivity Trend |

| β-Diketone | R-CO-CH₂-CO-R' | Highest |

| β-Ketoester | R-CO-CH₂-COOR' | Intermediate |

| β-Ketonitrile | R-CO-CH₂-CN | Intermediate |

| Malononitrile (B47326) | NC-CH₂-CN | Intermediate |

| Diethyl Malonate | EtOOC-CH₂-COOEt | Lower |

This table is a generalized representation based on anticipated reactivity trends. researchgate.net

The fluorine atom at the 2-position (ortho to the benzoyl group) on the benzene ring profoundly influences the molecule's reactivity. pen2print.orgrsc.org Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic substitution. nih.gov However, it also has a weak electron-donating resonance effect (+R).

The key roles of the fluorine substituent include:

Modulating Electrophilicity: The strong inductive effect of fluorine increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SₙAr). The fluorine atom itself can act as a leaving group in such reactions, particularly when activated by the ortho- and para-directing cyano and benzoyl groups.

Altering Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby protons and the basicity of the carbonyl oxygen. nih.gov This can affect reaction rates and equilibria. For instance, in a study on escitalopram, the presence of an aromatic fluorine atom was significant for its binding affinity. nih.gov

Blocking Metabolic Sites: In medicinal chemistry, fluorine is often used to block sites on a molecule that are susceptible to metabolic oxidation by enzymes. nih.gov

The impact of fluorine substitution is a balance between its inductive and resonance effects, and it can dramatically alter reaction pathways compared to non-fluorinated analogues. pen2print.orgrsc.orgresearchgate.net

The carbonyl group (C=O) of the benzoyl moiety is an electrophilic center and can undergo nucleophilic attack. frontiersin.org However, its reactivity is somewhat tempered by conjugation with the aromatic ring.

Key reactions involving the benzoyl carbonyl group include:

Nucleophilic Addition: The carbonyl carbon can be attacked by various nucleophiles. For example, a reaction involving heteroaryl methanols as nucleophiles proceeds via nucleophilic attack on the benzoyl carbonyl, followed by a C-C bond cleavage to release acetonitrile and form an ester. nih.gov

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Activation for Other Reactions: The carbonyl group plays a crucial role in activating the adjacent methylene group, as discussed previously. In some cascade reactions, it is activated by a catalyst, such as an amino group acting as a Lewis acid, to facilitate subsequent steps. rsc.org

Table 2: Summary of Functional Group Reactivity in this compound

| Functional Group | Key Feature | Common Reactions |

| Acetonitrile Moiety | Acidic Active Methylene (-CH₂-) | Alkylation, Condensation, Cyclization, Michael Addition |

| Fluorine Substituent | Electron-Withdrawing, Directing Effects | Nucleophilic Aromatic Substitution, Directed Electrophilic Substitution |

| Benzoyl Carbonyl | Electrophilic Carbon | Nucleophilic Addition, Reduction |

Detailed Mechanistic Elucidations of Key Reactions

Understanding the step-by-step mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. baranlab.org This approach offers high efficiency in building molecular complexity. mdpi.com Benzoylacetonitriles are excellent substrates for such transformations. rsc.org

Mechanisms for cascade reactions can be broadly categorized (e.g., nucleophilic, electrophilic, radical-based). nih.gov A common theme in cascades involving β-ketonitriles is the initial formation of a nucleophile at the active methylene position, followed by a sequence of reactions.

For example, a three-component reaction to form highly substituted dihydrofurans from aroyl acetonitriles involves a sequence of:

Condensation: Initial reaction between other components.

Michael Addition: The carbanion from the aroyl acetonitrile attacks an α,β-unsaturated system formed in situ.

Intramolecular O-cyclization: The enolate oxygen attacks an electrophilic carbon to close the furan (B31954) ring. rsc.org

In another study, the rhodium(III)-catalyzed synthesis of benzofulvenes from benzoyl acetonitrile and propargyl alcohols was investigated using Density Functional Theory (DFT). acs.org The calculations revealed that a hydroxyl group and a cesium acetate (B1210297) (CsOAc) additive were critical in forming a stable rhodium intermediate that facilitated the 5-membered ring cyclization. acs.org Radical cascade reactions using the cyano group as a radical acceptor have also emerged as a powerful tool for constructing cyclic molecules. rsc.orgbeilstein-journals.org

Oxidative cyclizations are powerful transformations where an oxidation step initiates or facilitates the formation of a ring structure. nih.gov These reactions can forge new bonds at previously unactivated sites and dramatically alter a molecule's scaffold. nih.gov

While specific studies on the oxidative cyclization of this compound are not prevalent, research on related systems provides mechanistic insights. These reactions often involve the generation of a radical or a highly electrophilic intermediate that triggers the cyclization. nih.govbeilstein-journals.org

Common strategies in oxidative cyclization include:

Iodine(III)-Catalyzed Reactions: Hypervalent iodine reagents, often used with a terminal oxidant like Selectfluor, can generate electrophilic intermediates. nih.gov For example, unactivated anilines can be converted into 3H-indoles through an I(III)-catalyzed oxidative cascade. The catalyst is believed to be involved in the key stereochemistry-determining C-N bond-forming step. nih.gov

Metal-Free Oxidations: Systems using oxidants like potassium persulfate (K₂S₂O₈) can achieve C-H functionalization and cyclization without a transition metal catalyst. rsc.org

Transition-Metal-Catalyzed Reactions: Metals like palladium and rhodium are frequently used to catalyze oxidative cyclizations, often proceeding via C-H activation pathways. researchgate.net

The mechanism for a potential oxidative cyclization of this compound could involve, for instance, the oxidation of the enolate, followed by an intramolecular radical attack on the aromatic ring to form a new heterocyclic system. The specific pathway would be highly dependent on the chosen oxidant and catalyst system.

Strategic Applications of 4 Cyano 2 Fluorobenzoylacetonitrile As a Versatile Synthetic Building Block

Construction of Complex Organic Architectures

The strategic placement of reactive functional groups within 4-Cyano-2-fluorobenzoylacetonitrile facilitates its use in cyclization and condensation reactions, enabling the assembly of intricate and diverse organic structures. Its utility is most pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The β-ketonitrile functionality is a key feature that allows this compound to act as a precursor for a wide range of nitrogen-containing heterocycles. The 1,3-dicarbonyl-like arrangement of the ketone and nitrile groups provides an ideal electrophilic scaffold for reactions with various nucleophiles to form stable ring systems.

Pyrrole (B145914) Derivatives

Substituted pyrroles are significant structural motifs in medicinal chemistry and materials science. The synthesis of 4-cyano pyrroles can be achieved through methods such as the Knorr pyrrole synthesis, which traditionally involves the condensation of an α-amino ketone with a β-ketoester or β-diketone. This compound, as a β-ketonitrile, is a suitable substrate for this type of transformation. The reaction typically proceeds by reacting the β-ketonitrile with an α-amino ketone, leading to the formation of a highly substituted pyrrole ring. The cyano group is retained in the final structure, offering a handle for further functionalization. semanticscholar.orgamanote.com

Table 1: Representative Synthesis of 4-Cyano Pyrrole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| β-Ketonitrile | α-Amino ketone | Mild, often acid or base-catalyzed | 4-Cyano Pyrrole |

| This compound | Various α-amino ketones | Knorr Reaction Conditions | Substituted 2-(4-cyano-2-fluorobenzoyl)pyrroles |

Pyridine (B92270) and Hexahydrocyclooctapyridinone Scaffolds

The synthesis of substituted pyridines can be accomplished through various condensation reactions. organic-chemistry.orgresearchgate.net Given its 1,3-dicarbonyl-like structure, this compound is a potential candidate for variations of the Hantzsch pyridine synthesis. This would involve a multi-component reaction with an aldehyde and an ammonia (B1221849) source, leading to a dihydropyridine (B1217469) intermediate that can be subsequently oxidized to the corresponding pyridine derivative. The resulting 4-(4-cyano-2-fluorophenyl)pyridine would be a highly functionalized building block for further synthetic elaboration. chem-soc.sigoogle.com

The construction of more complex fused ring systems, such as hexahydrocyclooctapyridinone scaffolds, represents a sophisticated application of synthetic building blocks. While direct synthesis from this compound is not prominently documented, its functional groups could theoretically be utilized in multi-step sequences involving annulation reactions to build the fused eight-membered and six-membered ring system.

Thiazole (B1198619) Scaffolds

Thiazole rings are prevalent in many biologically active compounds. researchgate.netnih.gov The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. Although this compound is not an α-haloketone, its β-ketonitrile moiety can be adapted for thiazole synthesis. For instance, it can react with sulfur reagents, such as phosphorus pentasulfide or Lawesson's reagent, in the presence of an amine or ammonia source to construct the thiazole ring. chim.it A one-step synthesis for 4-cyanothiazoles has been developed by reacting β,β-dichloro-α-amino-acrylonitrile with a thioformamide, highlighting the utility of cyanated precursors in forming this heterocyclic system. google.com

Table 2: Potential Reaction Pathway to Thiazole Derivatives

| Precursor from Main Compound | Reagents | Product Class |

| This compound | 1. Halogenation (e.g., with NBS) 2. Thioamide (e.g., thiourea) | 2-Amino-4-(4-cyano-2-fluorophenyl)thiazole |

| This compound | Sulfur and an amine source | Substituted Thiazole |

Pyrazole (B372694) Derivatives from Related Fluorinated Acetonitriles

The synthesis of pyrazoles is readily achieved by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov This reaction is highly efficient for β-ketonitriles, including fluorinated variants structurally related to this compound. For example, the treatment of benzoylfluoroacetonitrile with hydrazine yields the corresponding 3-amino-4-fluoropyrazole. nih.gov This demonstrates a reliable pathway for converting fluorinated β-ketonitriles into valuable fluorinated pyrazole heterocycles. nih.govdntb.gov.ua The introduction of fluorine atoms into the pyrazole ring is of significant interest in agrochemical and pharmaceutical research. acs.org The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as solvents can dramatically increase the regioselectivity in pyrazole formation.

Formation of π-Conjugated Systems for Advanced Materials

The combination of an aromatic ring and electron-withdrawing groups (fluorine and cyano) makes this compound an attractive building block for the synthesis of π-conjugated systems used in advanced organic materials. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Fluorinated benzonitriles are key intermediates in the preparation of emitters exhibiting thermally activated delayed fluorescence (TADF). ossila.com For example, 4-fluoro-2-methylbenzonitrile (B118529) is used to synthesize TADF emitters where the fluorinated cyanophenyl unit acts as an electron-accepting moiety. The cyano group provides strong electron-withdrawing character, which is crucial for creating the charge-transfer states necessary for TADF. The ketone function in this compound offers a convenient handle for extending the π-conjugation through reactions like the Knoevenagel or Wittig reactions, allowing for the construction of larger, more complex chromophores for electronic and photonic applications.

Integration as an Acceptor Unit in Donor-π-Acceptor Molecules for Organic Electronics

In the design of materials for organic electronics, the development of donor-π-acceptor (D-π-A) molecules is a cornerstone for achieving high-performance organic solar cells and organic field-effect transistors. In this molecular architecture, an electron-donating unit (donor) is connected to an electron-accepting unit (acceptor) through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for the generation of photocurrent in organic photovoltaic devices.

The this compound moiety is an exemplary acceptor unit due to the strong electron-withdrawing properties of both the cyano (-CN) group and the fluorine (-F) atom. These groups work in concert to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting D-π-A molecule. This energy level tuning is crucial for optimizing the open-circuit voltage and ensuring efficient charge separation at the donor-acceptor interface in organic solar cells.

A notable example demonstrating the utility of a similar building block is the synthesis of a planar D-π-A type small organic molecule, 2-(4-fluorobenzoyl)-3-(5''-hexyl-[2,2':5',2''-terthiophen]-5-yl)acrylonitrile (H3T-4-FOP), which utilizes 4-fluorobenzoylacetonitrile (B105857) as the acceptor unit. semanticscholar.org In this molecule, the hexyl terthiophene acts as the donor. The presence of the fluorobenzoylacetonitrile unit was found to significantly influence the optical and electronic properties of the molecule, resulting in a tuned optical band gap of approximately 2.01 eV and favorable HOMO and LUMO energy levels of -5.27 eV and -3.26 eV, respectively. semanticscholar.org When incorporated as a donor material in a bulk heterojunction organic solar cell with PC61BM as the acceptor, the H3T-4-FOP molecule exhibited a power conversion efficiency of around 4.38%. semanticscholar.org This research underscores the potential of fluorinated and cyanated benzoylacetonitrile (B15868) derivatives in the design of efficient organic electronic materials. semanticscholar.org

The integration of this compound as the acceptor unit in D-π-A molecules is anticipated to yield similar, if not enhanced, performance due to the additional electron-withdrawing strength of the cyano group at the 4-position of the phenyl ring.

Table 1: Representative Optoelectronic Properties of a Hypothetical D-π-A Molecule Incorporating this compound

| Property | Value |

| Maximum Absorption (λmax) | 450-550 nm |

| Optical Band Gap (Eg) | 1.9 - 2.2 eV |

| HOMO Energy Level | -5.3 to -5.6 eV |

| LUMO Energy Level | -3.3 to -3.6 eV |

Note: The data in this table are representative values based on trends observed for similar D-π-A molecules and are intended for illustrative purposes.

Derivatization and Functionalization Strategies

The versatility of this compound as a synthetic building block is further enhanced by the numerous possibilities for its derivatization and functionalization. These strategies allow for the precise tailoring of its chemical and physical properties to meet the specific demands of various applications.

Modifications for Tailored Chemical Properties

The core structure of this compound offers several sites for chemical modification. The active methylene (B1212753) group situated between the carbonyl and the nitrile is particularly reactive and can participate in a variety of condensation reactions. For instance, Knoevenagel condensation with aldehydes or ketones can be employed to extend the π-conjugation of the system, a common strategy for red-shifting the absorption spectrum of organic dyes.

Furthermore, the cyano group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up avenues for creating a wide range of derivatives with altered solubility, reactivity, and electronic properties. The fluorine atom, while generally stable, can in some cases be substituted via nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the this compound scaffold is a key strategy for modulating its properties and incorporating it into larger molecular systems.

At the Active Methylene Position: As mentioned, this position is ideal for introducing new π-conjugated systems. Reaction with aromatic aldehydes can append various donor or acceptor moieties, leading to the synthesis of a library of D-π-A molecules with systematically varied properties.

At the Cyano Group: The conversion of the cyano group into other functionalities is a powerful tool. For example, transformation into a carboxylic acid allows for anchoring the molecule onto semiconductor surfaces like TiO2 in dye-sensitized solar cells.

On the Phenyl Ring: While the existing cyano and fluoro groups are key to its electronic nature, further functionalization of the aromatic ring, though challenging, could provide another layer of property tuning.

Table 2: Potential Functional Group Transformations of this compound

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Application |

| Active Methylene (-CH2-) | Aromatic Aldehyde, Base | Extended π-System | Broadened absorption in organic solar cells |

| Cyano (-CN) | H3O+, Heat | Carboxylic Acid (-COOH) | Anchoring group for dye-sensitized solar cells |

| Cyano (-CN) | LiAlH4 or H2/Catalyst | Amine (-CH2NH2) | Precursor for further derivatization |

| Phenyl Ring | Electrophilic Aromatic Substitution (if feasible) | Substituted Phenyl Ring | Fine-tuning of electronic properties |

Note: This table provides examples of potential derivatization reactions and their applications.

Computational and Spectroscopic Characterization in Research of 4 Cyano 2 Fluorobenzoylacetonitrile

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are indispensable for predicting molecular properties, understanding electronic structures, and guiding synthetic efforts. These computational methods provide insights into geometries, orbital energies, and reactivity that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. aps.org It is particularly valuable for studying fluorinated organic compounds, where the high electronegativity of fluorine significantly influences molecular geometry, reactivity, and electronic properties. mdpi.comnih.gov DFT calculations, often using hybrid functionals like B3LYP, can accurately predict vibrational frequencies, bond lengths, and bond angles for ground, excited, and cationic states of fluorinated benzonitriles. mdpi.com

Optimizing Molecular Geometry: Determining the most stable three-dimensional conformation, including the planarity of the aromatic ring and the orientation of the acyl and nitrile groups.

Analyzing Vibrational Spectra: Predicting infrared (IR) and Raman spectra to aid in the experimental identification and characterization of the compound. Comparative studies on benzonitrile (B105546) derivatives show how different functional groups affect vibrational modes.

Mapping Electron Density: Calculating the molecular electrostatic potential (MESP) to identify electron-rich and electron-deficient regions, which is crucial for predicting sites of electrophilic and nucleophilic attack. materialsciencejournal.org

The application of DFT extends to predicting various chemical descriptors that quantify reactivity, such as chemical hardness, electronegativity, and electrophilicity indices, which are derived from the energies of frontier molecular orbitals. tandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic transitions and chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. materialsciencejournal.orgyoutube.com

DFT methods are commonly used to calculate the energies of these orbitals. schrodinger.com A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, which influences its color and photochemical properties. materialsciencejournal.orgmasterorganicchemistry.com In conjugated systems, such as the one present in 4-Cyano-2-fluorobenzoylacetonitrile, extending the π-system typically decreases the HOMO-LUMO gap, leading to the absorption of light at longer wavelengths. masterorganicchemistry.compressbooks.pub

The substituents on the aromatic ring significantly modulate the HOMO and LUMO energy levels. Electron-withdrawing groups, like the cyano (-CN) and fluoro (-F) groups in the target molecule, tend to lower the energy of both frontier orbitals. This tuning of orbital energies is a fundamental principle in the rational design of organic dyes and electronic materials. nih.gov

Interactive Table: Calculated HOMO-LUMO Energies for Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.52 | 4.54 | DFT/B3LYP materialsciencejournal.org |

| Circumanthracene (C₄₀H₁₆) | -5.20 | -3.07 | 2.13 | DFT/B3LYP nih.gov |

| Perfluorinated Circumanthracene (C₄₀F₁₆) | -6.22 | -4.20 | 2.02 | DFT/B3LYP nih.gov |

Advanced Spectroscopic Techniques for Reaction Monitoring and Product Confirmation

Spectroscopic methods are essential for the practical synthesis and characterization of this compound, allowing for real-time reaction monitoring, identification of intermediates, and unambiguous structural confirmation of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete structural picture.

¹H NMR: Would show signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic ring. The large coupling constants between fluorine and adjacent carbon atoms (¹⁹F-¹³C J-coupling) are highly characteristic and aid in signal assignment. jeolusa.comjeol.com

¹⁹F NMR: Is particularly useful for fluorinated compounds due to its high sensitivity and the large chemical shift range, which makes it very sensitive to the local electronic environment. nih.govnih.gov A single signal in the ¹⁹F NMR spectrum would confirm the presence of one fluorine atom. The use of ¹⁹F-centered NMR techniques can greatly simplify the analysis of complex mixtures involving fluorinated molecules. nih.govacs.org

Interactive Table: Representative NMR Data for Related Fluorinated Aromatic Structures

| Nucleus | Compound | Chemical Shift (ppm) | Solvent |

| ¹³C | Methyl-α-D-mannopyranoside with 2-fluorobenzyl ethers | 65.5 - 68.6 (Methylene carbons) | Not specified wiserpub.com |

| ¹⁹F | 2-Fluorobenzonitrile | Not specified | Not specified nih.gov |

| ¹⁹F | (2-(Trifluoromethyl)cyclohexyl)benzene (cis) | -62.5 | CDCl₃ rsc.org |

| ¹⁹F | (2-(Trifluoromethyl)cyclohexyl)benzene (trans) | -68.6 | CDCl₃ rsc.org |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. wikipedia.org For this compound, electron ionization (EI) MS would likely show a prominent molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation pattern is predictable based on the structure. libretexts.org Common fragmentation pathways for aromatic ketones include α-cleavage, where the bond between the carbonyl group and the aromatic ring or the adjacent methylene group breaks. miamioh.eduyoutube.com Key expected fragments would include:

Loss of the acetonitrile group.

Formation of the 4-cyano-2-fluorobenzoyl cation.

Loss of carbon monoxide (CO) from the benzoyl cation. miamioh.edu

Loss of HCN/HNC from the parent benzonitrile-containing fragments. nih.gov

This fragmentation data is invaluable for confirming the identity of the synthesized product and for identifying potential byproducts or intermediates during the reaction. wikipedia.org

Interactive Table: Expected Key Mass Spectrometry Fragments for Aromatic Ketones and Nitriles

| Process | Lost Fragment | Resulting Ion Structure | Typical m/z Pattern |

| α-Cleavage | Alkyl Radical (R•) | Ar-C≡O⁺ | M - R miamioh.edu |

| Decarbonylation | Carbon Monoxide (CO) | Ar⁺ | (Ar-C≡O⁺) - 28 miamioh.edu |

| α-Cleavage (Aldehyde) | Hydrogen Radical (H•) | M-1 | M - 1 libretexts.org |

| HCN Loss | Hydrogen Cyanide | C₆H₄˙⁺ (from benzonitrile) | M - 27 nih.gov |

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule, particularly in those containing conjugated π-systems. libretexts.org The benzoylacetonitrile (B15868) moiety in the target compound constitutes a chromophore that absorbs light in the UV region. The extent of conjugation, as well as the presence of electron-donating or withdrawing groups, influences the wavelength of maximum absorption (λ_max). shimadzu.com

An extension of the conjugated system, for example, by creating derivatives, would be expected to shift the λ_max to longer wavelengths (a bathochromic or red shift), potentially into the visible region. masterorganicchemistry.comlibretexts.orgyoutube.com This principle is fundamental to the design of organic dyes. shimadzu.com

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. Many fluorinated aromatic compounds, particularly those with donor-acceptor structures, exhibit fluorescence. nih.govnih.gov The introduction of fluorine atoms can significantly enhance fluorescence quantum yields. nih.gov The study of the PL spectrum of this compound and its derivatives could reveal their potential for applications in organic light-emitting devices (OLEDs) or as fluorescent probes. nih.gov

Interactive Table: UV-Vis Absorption Maxima for Various Conjugated Systems

| Compound | λ_max (nm) | Molar Absorptivity (ε) |

| Benzene | 255 | 180 shimadzu.com |

| Naphthalene | 286 | 360 shimadzu.com |

| Anthracene | 375 | 7100 shimadzu.com |

| β-Carotene | 450 | 140000 shimadzu.com |

Future Research Directions and Emerging Paradigms for 4 Cyano 2 Fluorobenzoylacetonitrile

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and subsequent transformations of 4-cyano-2-fluorobenzoylacetonitrile and its derivatives stand to benefit significantly from the development of advanced catalytic systems. Future research will likely focus on catalysts that offer superior control over reaction pathways, leading to higher yields and stereoselectivity. mdpi.com

Key areas of investigation include:

Asymmetric Catalysis : The creation of chiral centers is fundamental in pharmaceutical synthesis. nih.gov Research into chiral organocatalysts or transition-metal complexes could enable the enantioselective synthesis of complex molecules derived from this compound. This is crucial for developing new therapeutic agents where a specific enantiomer possesses the desired pharmacological activity. nih.gov

Multifunctional Catalysts : Systems that combine multiple catalytic functions, such as Brønsted acids and Lewis acids, or catalysts embedded in unique scaffolds like polyoxometalates (POMs), are emerging as powerful tools. mdpi.comsciopen.com Such catalysts could streamline multi-step reaction sequences involving this compound into more efficient one-pot processes.

Heterogeneous Catalysts : Developing solid-supported or recyclable catalysts, such as those based on insoluble heteropoly acids or metal-organic frameworks (MOFs), offers significant advantages for industrial applications. sciopen.comcinz.nzaaqr.org These catalysts simplify product purification, reduce waste, and lower operational costs, aligning with the principles of green chemistry. Packing heterogeneous catalysts into reactor columns can also greatly improve their reusability. cinz.nz

Progress in this area will be driven by the need for more sustainable and economically viable synthetic routes, minimizing by-product formation and improving atom economy.

Exploration of New Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, represent a highly efficient synthetic strategy. researchgate.netmdpi.com Similarly, domino (or cascade) reactions involve a series of intramolecular or intermolecular transformations where the functionality for the next step is generated in the preceding one. epfl.chnih.gov The reactive nature of this compound makes it an ideal substrate for both MCRs and domino processes.

Future research is expected to explore:

Novel MCRs for Heterocycle Synthesis : this compound is a prime candidate for four-component reactions to build libraries of highly substituted heterocycles, such as pyridines, pyrazoles, or pyrimidines. nih.govresearchgate.netpreprints.org These reactions offer a rapid pathway to structurally diverse molecules with potential biological activity. researchgate.net

Domino Cyclization Strategies : Designing domino sequences that exploit the different reactive sites within the molecule can lead to the formation of complex polycyclic and spirocyclic systems in a single, highly efficient step. rsc.org For instance, a sequence could be initiated at the activated methylene (B1212753) group, followed by cyclization involving the cyano and benzoyl moieties. Integrating a 1,2-rearrangement into a domino process can further metamorphose the structure of the substrate. epfl.ch

Expansion of Applications in Diverse Chemical Fields and Interdisciplinary Research

While already showing promise, the applications of this compound and its derivatives are ripe for expansion into new scientific areas.

Materials Science : Building on existing work, this compound can serve as a key acceptor unit in the design of new donor-π-acceptor (D-π-A) type small organic molecules. mdpi.comresearchgate.net Research has shown that incorporating a related precursor, 4-fluorobenzoylacetonitrile (B105857), can tune the optical and electronic properties of materials for bulk heterojunction organic solar cells (BHJ-OSCs). mdpi.comresearchgate.netresearchgate.net Future work will likely focus on modifying the donor and π-bridge components to further optimize power conversion efficiencies. The presence of the fluorine atom is particularly advantageous as it can help modulate energy levels and enhance molecular packing. researchgate.nettcichemicals.com

Medicinal Chemistry : The fluorinated cyanophenyl motif is a valuable pharmacophore in drug discovery. Related structures, such as 4-cyano-2-fluorobenzyl alcohol, are critical intermediates in the synthesis of drugs for conditions like Alzheimer's disease. google.com Furthermore, α-cyanoketones are precursors to aminopyrazoles, a class of compounds investigated as fungal-selective Hsp90 inhibitors. nih.gov Future interdisciplinary research could focus on using this compound to generate libraries of novel compounds for screening against various biological targets, including enzymes, receptors, and ion channels. nih.govnih.gov

Agrochemicals : The inclusion of fluorine is a common strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. tcichemicals.comresearchgate.net The structural features of this compound make it an attractive starting point for the synthesis of novel herbicides, fungicides, or insecticides.

Integration with Flow Chemistry and Automated Synthetic Platforms

The convergence of advanced synthetic chemistry with engineering and data science is creating new paradigms for molecule production. Integrating the synthesis of this compound derivatives with these modern platforms is a key direction for future research.

Flow Chemistry : Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and straightforward scalability. nih.govmdpi.com The synthesis of related compounds, such as 4-cyano-2-fluorobenzyl alcohol, has already been demonstrated in microreactors to improve selectivity and reduce side reactions. google.com Future efforts will likely focus on developing telescoped flow sequences where this compound is synthesized and then immediately used in a subsequent reaction step within a continuous, integrated system. mdpi.com

Automated Synthetic Platforms : The development of automated platforms that use robotics and artificial intelligence can dramatically accelerate the discovery and optimization of new reactions and molecules. youtube.com These systems can perform high-throughput experimentation to rapidly screen different catalysts, solvents, and reaction conditions. youtube.comnih.gov Integrating the synthesis of derivatives from this compound into automated workflows, including emerging electrochemical platforms, would allow researchers to rapidly generate and test large libraries of compounds, significantly speeding up the discovery cycle for new materials and drug candidates. sigmaaldrich.comchemrxiv.org

This integration of chemical synthesis with automation and flow technology promises to make the exploration of this compound's chemical space more efficient, reproducible, and scalable. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.